Formamidine-13C Acetate
CAS No.: 1215714-80-9
Cat. No.: VC0024207
Molecular Formula: C3H8N2O2
Molecular Weight: 105.101
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1215714-80-9 |
---|---|
Molecular Formula | C3H8N2O2 |
Molecular Weight | 105.101 |
IUPAC Name | acetic acid;(13C)methanimidamide |
Standard InChI | InChI=1S/C2H4O2.CH4N2/c1-2(3)4;2-1-3/h1H3,(H,3,4);1H,(H3,2,3)/i;1+1 |
Standard InChI Key | XPOLVIIHTDKJRY-IEOVAKBOSA-N |
SMILES | CC(=O)O.C(=N)N |
Introduction
Chemical Identity and Structure
Basic Identification
Formamidine-13C Acetate is a carbon-13 labeled derivative of regular formamidine acetate, distinguished by the incorporation of at least one 13C isotope in its molecular structure. This compound has specific identifiers that help researchers accurately reference it in scientific literature.
Property | Value |
---|---|
CAS Number | 1215714-80-9 |
Molecular Formula | C3H8N2O2 |
Molecular Weight | 105.10000 g/mol |
Exact Mass | 105.06200 |
Polar Surface Area (PSA) | 87.17000 |
LogP | 0.44310 |
The compound's CAS number (1215714-80-9) specifically identifies it as distinct from regular formamidine acetate (CAS: 3473-63-0), emphasizing its specialized isotopic composition .
Physical and Chemical Properties
Spectroscopic Properties
The presence of the 13C isotope gives Formamidine-13C Acetate distinctive spectroscopic properties that differentiate it from regular formamidine acetate. In NMR spectroscopy, 13C nuclei produce strong, detectable signals due to their non-zero nuclear spin, unlike the more abundant 12C isotope which is NMR-inactive .
This property makes Formamidine-13C Acetate particularly valuable for NMR studies, where researchers can track the labeled carbon atoms through various chemical transformations. Typically, these analyses are conducted using advanced NMR spectrometers, such as the 400 MHz Bruker systems mentioned in the literature .
Chemical Reactivity
The chemical reactivity of Formamidine-13C Acetate closely mirrors that of regular formamidine acetate, with the isotopic substitution having minimal impact on its reaction mechanisms. This equivalence in chemical behavior is crucial for its application as a tracer molecule, as it allows researchers to follow identical reaction pathways while tracking the labeled carbon atoms .
Applications in Scientific Research
Organic Synthesis Applications
Formamidine acetate has established applications in organic synthesis, particularly in formylation reactions of phenolic compounds. While the search results specifically discuss the non-labeled variant, Formamidine-13C Acetate could be employed in similar synthetic contexts when researchers need to track the fate of specific carbon atoms .
Several synthetic procedures involving formamidine acetate have been documented, including:
"Formamidine acetate (374 mg, 3.63 mmol, 4.0 equiv), acetic anhydride (0.72 mL, 7.3 mmol, 8.0 equiv) and resorcinol (100 mg, 0.909 mmol, 1.0 equiv) were combined in THF (15 mL) in an autoclave. The reaction was heated to 85 °C and allowed to proceed for 1 d."
These formylation reactions represent potential applications where Formamidine-13C Acetate could provide additional mechanistic insights through isotopic labeling.
Synthesis and Production Methods
Isotopic Enrichment Considerations
The production of 13C-labeled compounds typically requires specialized techniques to ensure isotopic purity. The exact enrichment level of 13C in commercial Formamidine-13C Acetate would depend on the specific manufacturing process employed. This information is crucial for researchers planning experiments, as the isotopic enrichment directly impacts the sensitivity of detection in analytical applications .
Comparison with Regular Formamidine Acetate
Structural and Mass Differences
The primary difference between Formamidine-13C Acetate and regular formamidine acetate lies in their isotopic composition. Regular formamidine acetate (CAS: 3473-63-0) has a molecular weight of 104.11 g/mol, while Formamidine-13C Acetate has a slightly higher molecular weight of 105.10 g/mol due to the additional neutron in the 13C atom .
This mass difference, though slight, is sufficient for separation and detection using mass spectrometry techniques, making it possible to distinguish between labeled and unlabeled molecules in complex mixtures .
Functional Equivalence
Despite the isotopic difference, Formamidine-13C Acetate maintains functional equivalence with its non-labeled counterpart in most chemical and biochemical processes. This property allows researchers to use it as a direct substitute in reactions where carbon tracing is desired, without significantly altering the reaction outcomes .
Analytical Methods for Detection and Quantification
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy represents one of the primary analytical techniques for working with 13C-labeled compounds. The literature indicates that both 1H and 13C NMR are commonly employed for structural characterization: "All 1H and 13C NMR spectra were measured on a 400 MHz Bruker spectrometer equipped with a SmartProbeTM using a flip angle of 30° pulses for proton acquisition" .
For Formamidine-13C Acetate, NMR spectroscopy would reveal distinctive signals corresponding to the labeled carbon atom(s), providing clear evidence of the compound's structure and purity.
Mass Spectrometry
High-resolution mass spectrometry offers another powerful approach for analyzing 13C-labeled compounds. The search results mention the use of techniques such as ESI/TOF-Q (Electrospray Ionization/Time-of-Flight Quadrupole) for accurate mass determination . Such methods would be applicable to Formamidine-13C Acetate, allowing precise measurement of its molecular weight and confirmation of its isotopic composition.
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